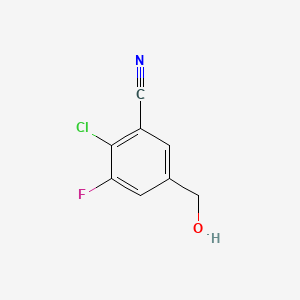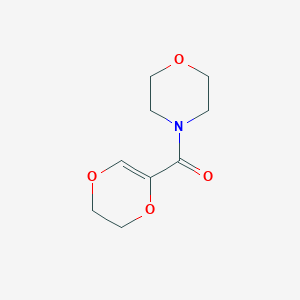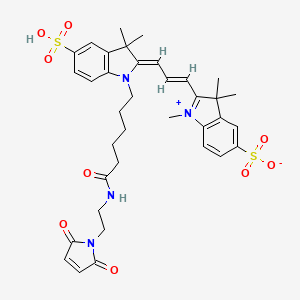
2-Chloro-3-fluoro-5-(hydroxymethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-fluoro-5-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H5ClFNO and a molecular weight of 185.58 g/mol . This compound is characterized by the presence of chloro, fluoro, hydroxymethyl, and nitrile functional groups attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-5-(hydroxymethyl)benzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-fluoro-5-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Chloro-3-fluoro-5-carboxybenzonitrile.
Reduction: Formation of 2-Chloro-3-fluoro-5-(aminomethyl)benzonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-3-fluoro-5-(hydroxymethyl)benzonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-fluoro-5-(hydroxymethyl)benzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved can vary based on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzonitrile
- 2-Chloro-3-fluoro-5-(methyl)benzonitrile
- 2-Chloro-3-fluoro-5-(methoxy)benzonitrile
Uniqueness
2-Chloro-3-fluoro-5-(hydroxymethyl)benzonitrile is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents .
Propriétés
Formule moléculaire |
C8H5ClFNO |
|---|---|
Poids moléculaire |
185.58 g/mol |
Nom IUPAC |
2-chloro-3-fluoro-5-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C8H5ClFNO/c9-8-6(3-11)1-5(4-12)2-7(8)10/h1-2,12H,4H2 |
Clé InChI |
RDSQUSBYLMMFFG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C#N)Cl)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole hydrate](/img/structure/B14886685.png)


![Cyclopentyl(4'-propyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14886702.png)





![6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886750.png)
![6-cyclopentyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14886758.png)
